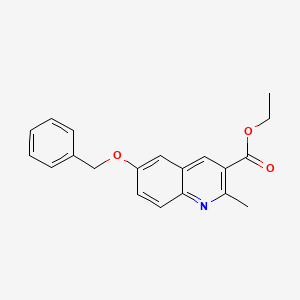

1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, including compounds structurally related to "1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine," typically involves condensation reactions between carbamimide and aromatic acids in the presence of coupling agents. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a reaction between carbamimide and 3-fluorobenzoic acid, characterized by spectroscopic methods and single crystal X-ray diffraction data (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been extensively analyzed through crystallography. For instance, 1-halobenzoyl-4-(2-methoxyphenyl)piperazines have been shown to form hydrogen-bonded assemblies of varying dimensions, indicating the influence of halogen substituents on molecular conformation and assembly (Chinthal et al., 2021).

Chemical Reactions and Properties

Piperazine compounds undergo various biotransformations, including O-demethylation, N-dealkylation, and hydroxylation, demonstrating the metabolic pathways these molecules may follow in biological systems (Kawashima, Satomi, & Awata, 1991).

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Studies

1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine has been explored in neuropharmacological contexts, particularly in studies related to serotonin (5-HT) receptors, which are significant in understanding psychiatric and neurodegenerative disorders. For instance, research on antipsychotic drugs' impact on the 5-HT1A serotoninergic system utilized analogs of the chemical structure of interest to understand medication effects and the pathophysiology of schizophrenia. These studies provide insights into how such compounds could modulate serotonin receptors, offering potential pathways for therapeutic applications in psychiatric conditions (Lerond et al., 2013).

Imaging and Diagnostic Applications

Compounds with similar chemical frameworks, including 1-(5-chloro-2-methoxybenzoyl)-4-(4-fluorophenyl)piperazine, have been utilized in the development of imaging agents for positron emission tomography (PET) scans. For example, studies have investigated the application of these compounds in delineating 5-HT1A receptors in the human brain, aiding in the diagnosis and understanding of various neurological conditions. These applications highlight the compound's role in non-invasive imaging techniques, contributing to the presurgical assessment of epilepsy and potentially other neurological disorders (Didelot et al., 2010).

Oncological Research

Emerging research has explored the use of structurally related compounds in oncology, particularly in imaging studies to assess cancer metabolism. For instance, a novel radiopharmaceutical developed for measuring pyruvate kinase M2 levels in glioma via PET imaging represents a step forward in utilizing these compounds for cancer diagnosis and treatment planning. This approach underscores the potential of such chemical structures in identifying biomarkers of cancer metabolism, thereby facilitating targeted therapy strategies (Patel et al., 2019).

Eigenschaften

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c1-24-17-7-2-13(19)12-16(17)18(23)22-10-8-21(9-11-22)15-5-3-14(20)4-6-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVPZZCUGTVLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxyphenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)